
1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone
Overview
Description
1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone, also known as ABIE, is a chemical compound that has been extensively studied for its potential applications in scientific research. ABIE is a synthetic compound that is derived from indole, a naturally occurring chemical found in various plants and animals. ABIE has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The precise mechanism of action of 1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone is not fully understood, but it is believed to interact with various molecular targets in the body. One proposed mechanism involves the inhibition of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation. 1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone has also been shown to have antioxidant properties, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects, which could make it useful for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone in lab experiments is its relatively low cost and ease of synthesis. It is also a stable compound that can be stored for long periods of time without degradation. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research involving 1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone. One area of interest is its potential as a therapeutic agent for various diseases and disorders, particularly those involving inflammation and oxidative stress. Another area of interest is its potential as a tool for studying molecular targets and pathways involved in these processes. Further research is needed to fully understand the mechanism of action of 1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone and its potential applications in medicine and science.
Scientific Research Applications
1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone has been used in a variety of scientific research applications, particularly in the fields of pharmacology and biochemistry. One of the main areas of interest is its potential as a therapeutic agent for various diseases and disorders. For example, 1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone has been shown to have anti-inflammatory properties, which could make it useful for treating conditions such as arthritis and other inflammatory disorders.
properties
IUPAC Name |
1-(5-amino-7-bromoindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6(14)13-3-2-7-4-8(12)5-9(11)10(7)13/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRCNLUSUGCVHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC(=CC(=C21)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646829 | |
| Record name | 1-(5-Amino-7-bromo-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone | |
CAS RN |
1000343-32-7 | |
| Record name | 1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000343-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Amino-7-bromo-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



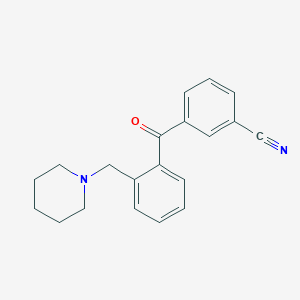
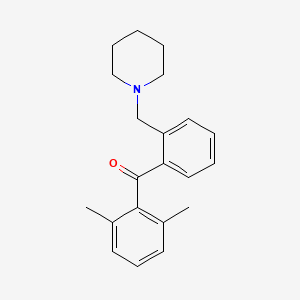
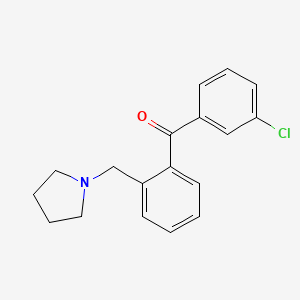
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methyl benzophenone](/img/structure/B1613106.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-thiomethyl benzophenone](/img/structure/B1613107.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-trifluorobenzophenone](/img/structure/B1613108.png)

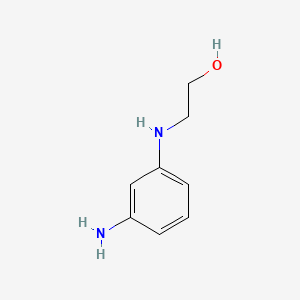


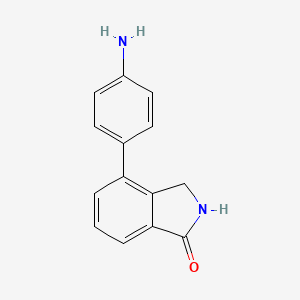
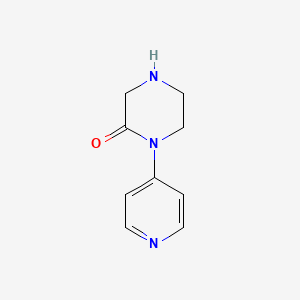
![4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B1613121.png)
![2'-Chloro[1,1'-biphenyl]-3-ol](/img/structure/B1613123.png)